molecular formula C19H13N3O4 B2774703 (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate CAS No. 620104-47-4

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Cat. No.: B2774703
CAS No.: 620104-47-4
M. Wt: 347.33
InChI Key: MJJHPEBJSZLGEP-ACCUITESSA-N
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Description

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and acrylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy group and the acrylate moiety. The final step often involves the formation of the cyano group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidine derivatives and acrylate esters. Examples include:

  • (E)-methyl 2-cyano-3-(4-oxo-2-phenyl-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate
  • (E)-ethyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate

Uniqueness

What sets (E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c1-25-19(24)13(12-20)11-15-17(26-14-7-3-2-4-8-14)21-16-9-5-6-10-22(16)18(15)23/h2-11H,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJHPEBJSZLGEP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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